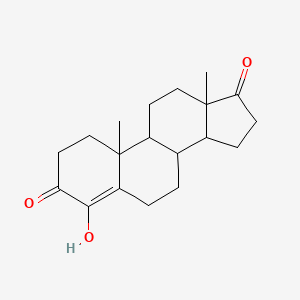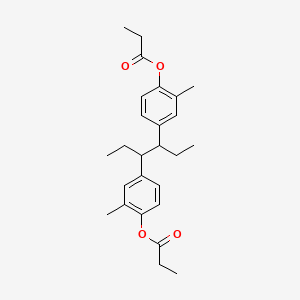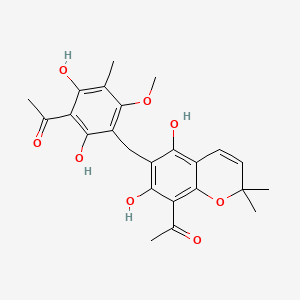
Mallotochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mallotochromene is a phloroglucinol derivative found in the pericarp of the fruits of Mallotus japonicus . It is a naturally occurring compound with a complex structure .
Molecular Structure Analysis
Mallotochromene has a complex molecular structure with the molecular formula C24H26O8 . It contains a total of 60 bonds, including 34 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 aromatic ketones, 4 aromatic hydroxyls, and 2 aromatic ethers .Physical And Chemical Properties Analysis
Mallotochromene has a molar mass of 442.45 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Relevant Papers One relevant paper is “Studies on Cytotoxic Constituents in Pericarps of Mallotus japonicus, Part I” by Munehisa Arisawa, Akio Fujita, Rieko Suzuki, Toshimitsu Hayashi, Naokata Morita, Nobusuke Kawano and Saburo Koshimura, published in J. Nat. Prod., 1985 . This paper might provide more insights into the properties and potential applications of Mallotochromene.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberculosis Potential
Bioassay-directed fractionation of Mallotus philippinensis yielded several compounds, including a new compound suggested to be named mallotophilippen F. This compound demonstrated significant activity against Mycobacterium tuberculosis, indicating its potential use in anti-tuberculosis treatments (Hong et al., 2010).
Antimalarial and Antiproliferative Effects
A study on Mallotus oppositifolius isolated new dimeric phloroglucinols, mallotojaponins B and C, which showed potent antimalarial activity against Plasmodium falciparum. These compounds also displayed strong antiproliferative activity against the A2780 human ovarian cancer cell line, highlighting their potential in antimalarial and cancer research (Harinantenaina et al., 2013).
Keratinocyte Cell Cycle Regulation
Rottlerin, also known as Mallotoxin, was found to be a potent suppressor of human keratinocyte proliferation. This study suggests that Rottlerin can modulate the NFkB activation process and the PKCδ/ERK-dependent induction of the cell cycle inhibitor p21 Cip1/Kip1, indicating its potential therapeutic applications in treating keratinocyte hyper-proliferative disorders (Valacchi et al., 2009).
Total Synthesis for Research
The first total synthesis of mallotophilippen C, a bioactive chalcone natural product from Mallotus philippinensis, has been achieved. This synthesis is significant for facilitating further biological and medicinal studies on this compound (Li et al., 2006).
Eigenschaften
CAS-Nummer |
98569-62-1 |
|---|---|
Produktname |
Mallotochromene |
Molekularformel |
C24H26O8 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
1-[3-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H26O8/c1-10-18(27)16(11(2)25)21(30)15(22(10)31-6)9-14-19(28)13-7-8-24(4,5)32-23(13)17(12(3)26)20(14)29/h7-8,27-30H,9H2,1-6H3 |
InChI-Schlüssel |
DIXWVWLWNGDQEC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O |
Andere CAS-Nummern |
98569-62-1 |
Synonyme |
8-acetyl-5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethylchromene mallotochromene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B1203075.png)
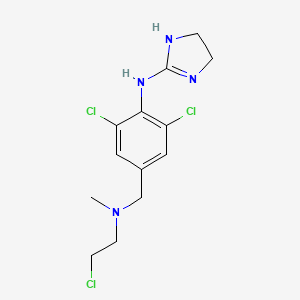
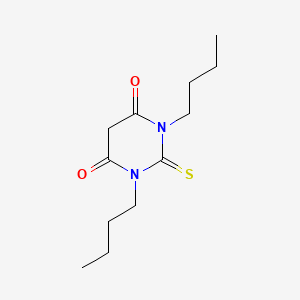
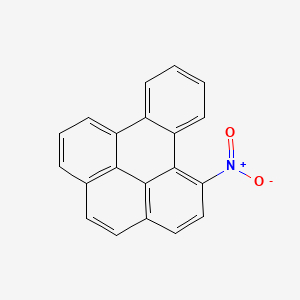
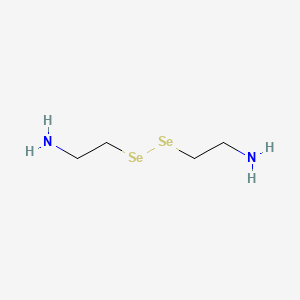
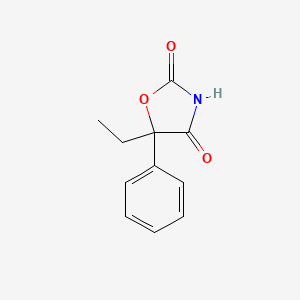

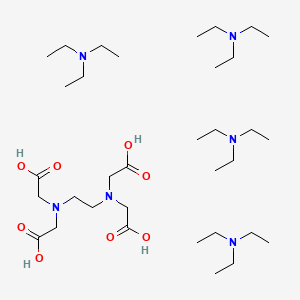

![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)


